molecular formula C13H21NO2 B2722271 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole CAS No. 2123350-10-5

2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole

Cat. No.: B2722271
CAS No.: 2123350-10-5
M. Wt: 223.316
InChI Key: VWROHMCPPAIGDB-UHFFFAOYSA-N
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Description

2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that features a unique combination of cyclopentane, pyrrole, and tetrahydropyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the cyclopentane and pyrrole precursors, followed by the introduction of the tetrahydropyran ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or alkanes.

    Substitution: The major products depend on the nucleophile used but can include ethers or amines.

Scientific Research Applications

2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that result in the desired biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole is unique due to its specific combination of cyclopentane, pyrrole, and tetrahydropyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, setting it apart from other similar compounds.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c15-13(10-4-6-16-7-5-10)14-8-11-2-1-3-12(11)9-14/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWROHMCPPAIGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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